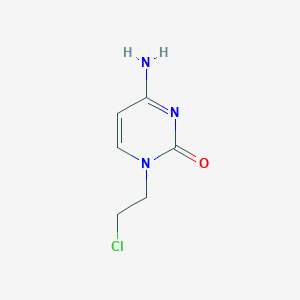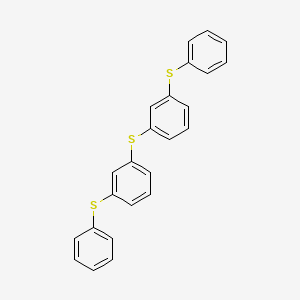![molecular formula C9H15N B8671401 4-Azatricyclo[4.4.0.03,8]decane](/img/structure/B8671401.png)
4-Azatricyclo[4.4.0.03,8]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azatricyclo[4.4.0.03,8]decane is a nitrogen-containing heterocyclic compound derived from the bicyclo[3.3.1]nonane framework. This compound is characterized by its unique structural features, which include a nitrogen atom integrated into the bicyclic system. The incorporation of nitrogen into the bicyclic framework imparts distinct chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azatricyclo[4.4.0.03,8]decane typically involves the reductive amination of bicyclo[3.3.1]nonane-2,6-dione with amines such as benzylamine or isopropylamine in the presence of sodium borohydride . This reaction proceeds with the formation of 1-hydroxy-2-(N-substituted)azatwistanes. For instance, refluxing 1-hydroxy-2-benzyl-2-azatwistane with acetic anhydride results in the ring opening to give 2-acetoxy-6-acetylbenzylaminobicyclo[3.3.1]nonane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azatricyclo[4.4.0.03,8]decane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the azatwistane framework can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
4-Azatricyclo[4.4.0.03,8]decane has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Azatricyclo[4.4.0.03,8]decane exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the azatwistane framework can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
1-Azatwistane: Another nitrogen-containing bicyclic compound with a similar structure but different substitution patterns.
2-Azetidine: A four-membered nitrogen-containing heterocycle with distinct reactivity and applications.
2-Azetidinone: Known for its role as a β-lactam, widely used in antibiotics.
Uniqueness of 4-Azatricyclo[4.4.0.03,8]decane: this compound is unique due to its bicyclic structure incorporating a nitrogen atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing complex molecules and exploring new chemical and biological activities.
Eigenschaften
Molekularformel |
C9H15N |
|---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
4-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C9H15N/c1-2-7-3-8-5-10-9(7)4-6(1)8/h6-10H,1-5H2 |
InChI-Schlüssel |
QPWQUIJTKHYECM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3C1CC2CN3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(tert-Butoxy)carbonyl]-4-cyclopentylpiperidine-4-carboxylic acid](/img/structure/B8671320.png)


![Thieno[2,3-b]pyrazin-6-amine](/img/structure/B8671348.png)






![N4-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyridine-3,4-diamine](/img/structure/B8671394.png)



